2-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a useful research compound. Its molecular formula is C20H25NO3S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.15551483 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is tyrosinase , an enzyme that plays a crucial role in the melanogenesis process .
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity . It binds to the active site of the enzyme, preventing the natural substrate from interacting with the enzyme . This results in a decrease in the enzyme’s activity and subsequently, a reduction in melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway, specifically the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to DOPA-quinone . These reactions are crucial in the early stages of melanogenesis . By inhibiting tyrosinase, the compound disrupts these reactions, leading to a decrease in melanin production .
Result of Action
The inhibition of tyrosinase by the compound leads to a reduction in melanin production . This results in a decrease in melanin content and intracellular tyrosinase in cells, as observed in α-MSH and IBMX-induced B16F10 melanoma cells .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-16-8-7-15(12-17(16)24-2)13-19(22)21-14-20(9-3-4-10-20)18-6-5-11-25-18/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQLBNUYVCUQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.